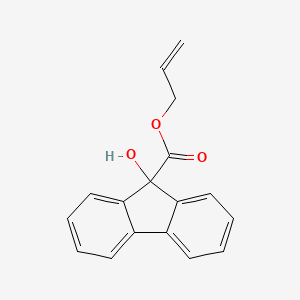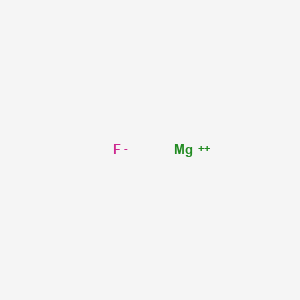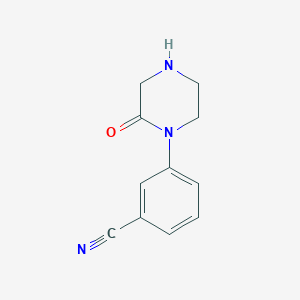
1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes This particular compound is characterized by the presence of a hydroxyethyl group at the 1-position and an aldehyde group at the 5-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of indole-5-carboxaldehyde with ethylene oxide under basic conditions to introduce the hydroxyethyl group. Another method includes the use of 2-hydroxyethylamine as a starting material, which undergoes a condensation reaction with indole-5-carboxaldehyde.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as Lewis acids or bases can be employed to enhance the reaction rate and yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: 1-(2-Hydroxyethyl)-1H-indole-5-carboxylic acid.
Reduction: 1-(2-Hydroxyethyl)-1H-indole-5-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and material science.
Biology: The compound is used in the study of indole-based biochemical pathways and their role in cellular processes.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The indole ring structure allows for π-π interactions with aromatic amino acids in proteins, further modulating its biological activity.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-3-methylindole: Similar structure but with a methyl group at the 3-position.
1-(2-Hydroxyethyl)-2-methylindole: Similar structure but with a methyl group at the 2-position.
1-(2-Hydroxyethyl)-1H-indole-3-carbaldehyde: Similar structure but with an aldehyde group at the 3-position.
Uniqueness: 1-(2-Hydroxyethyl)-1H-indole-5-carbaldehyde is unique due to the specific positioning of the hydroxyethyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This unique arrangement allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)indole-5-carbaldehyde |
InChI |
InChI=1S/C11H11NO2/c13-6-5-12-4-3-10-7-9(8-14)1-2-11(10)12/h1-4,7-8,13H,5-6H2 |
InChI Key |
WMUBGRYNEIXRAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCO)C=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


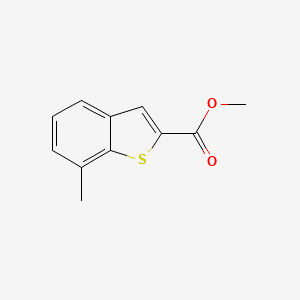

![N'-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B13894497.png)
![7-Bromo-6-fluoropyrazolo[1,5-A]pyridine](/img/structure/B13894511.png)
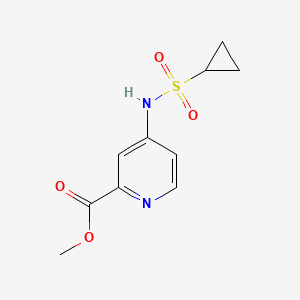
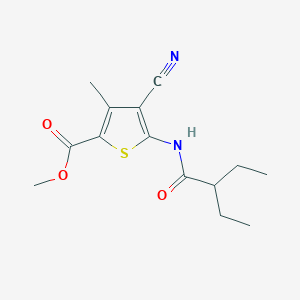
![(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13894533.png)
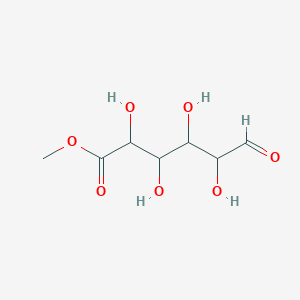
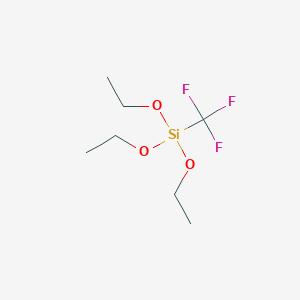
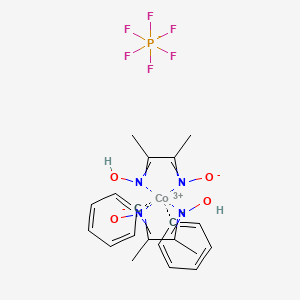
![3-[4-[(2-Methylphenyl)methoxy]phenyl]-3-propan-2-yloxypropanoic acid](/img/structure/B13894549.png)
